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Compound of Interest

Compound Name: AZ'9567

Cat. No.: B15608503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of

studies involving two distinct compounds referred to as AZ'9567:

Part 1: Mizacorat (AZD9567), a Selective Glucocorticoid Receptor Modulator (SGRM) for

inflammatory diseases.

Part 2: AZ'9567, a MAT2A Inhibitor for oncology applications, particularly in MTAP-deleted

cancers.

Part 1: Mizacorat (AZD9567) - A Selective
Glucocorticoid Receptor Modulator (SGRM)
Introduction
Mizacorat (AZD9567) is a first-in-class, oral, non-steroidal, selective glucocorticoid receptor

(GR) modulator.[1][2] It is designed to provide the anti-inflammatory efficacy of traditional

corticosteroids while offering an improved safety profile, particularly with reduced effects on

glucose metabolism and electrolyte balance.[3][4] Mizacorat binds to the GR, leading to a

unique transcriptomic response compared to classic steroids.[2] Its primary therapeutic area is

inflammatory diseases such as rheumatoid arthritis.[2][5]
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Table 1: In Vitro Activity of Mizacorat (AZD9567)

Parameter Value Assay Source

IC50 (GR Binding) 3.8 nM
In vitro binding to

human GR
[6]

pEC50

(Transactivation)
7.96

Cellular

transactivation assay
[7]

TNFα Inhibition

(IC50,u)
5.2 nM

LPS-stimulated whole

blood
[8]

Table 2: Preclinical Pharmacokinetics of Mizacorat (AZD9567) in Rats

Parameter Value Dosing Source

Efficacy (ED50) 0.1 mg/kg
Adjuvant-induced

arthritis model
[8]

Table 3: Clinical Efficacy of Mizacorat (AZD9567) in Rheumatoid Arthritis (Phase IIa)

Endpoint
Mizacorat (40
mg)

Prednisolone
(20 mg)

Outcome Source

Change in

DAS28-CRP

(Day 15)

Numerically

lower
-

No statistically

significant or

clinically

meaningful

difference

[9]

Serum

Sodium/Potassiu

m Ratio

No alteration Increased

Favorable safety

profile for

Mizacorat

[9]

Signaling Pathway
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The binding of Mizacorat to the cytosolic Glucocorticoid Receptor (GR) induces a

conformational change, leading to the dissociation of chaperone proteins like HSP90. The

activated GR-Mizacorat complex then translocates to the nucleus, where it modulates the

transcription of target genes. This can occur through transactivation (binding to Glucocorticoid

Response Elements - GREs) or transrepression (interfering with other transcription factors like

NF-κB).
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Mizacorat's Mechanism of Action

Experimental Protocols
This protocol describes a cell-based reporter assay to quantify the activation of the

glucocorticoid receptor by Mizacorat.

Materials:

HEK293T or other suitable mammalian cell line

Expression plasmid for human GR

Luciferase reporter plasmid with a GRE-containing promoter

Transfection reagent

Cell culture medium and supplements

Mizacorat and a positive control (e.g., dexamethasone)

Luciferase assay system

96-well cell culture plates

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80%

confluency on the day of transfection.

Transfection: Co-transfect the cells with the GR expression plasmid and the GRE-

luciferase reporter plasmid using a suitable transfection reagent according to the

manufacturer's protocol.

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium

containing serial dilutions of Mizacorat or the positive control. Include a vehicle control

(e.g., DMSO).

Incubation: Incubate the cells for 18-24 hours.
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Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer

according to the manufacturer's instructions for the luciferase assay system.

Data Analysis:

Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla

luciferase) to account for transfection efficiency.

Plot the normalized luciferase activity against the log of the compound concentration and

fit a sigmoidal dose-response curve to determine the EC50 value.

This protocol is for analyzing the expression of GR target proteins, such as FKBP5

(upregulated) or components of the NF-κB pathway (to assess transrepression), in response to

Mizacorat treatment.

Materials:

A549 or other relevant cell line expressing endogenous GR

Mizacorat, dexamethasone, and a pro-inflammatory stimulus (e.g., TNF-α)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer system

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-FKBP5, anti-phospho-p65, anti-total p65, anti-GR, anti-β-

actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:
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Cell Treatment: Plate cells and allow them to adhere. Treat with Mizacorat,

dexamethasone, or vehicle for a specified time (e.g., 6-24 hours). For transrepression

studies, pre-treat with the compound before stimulating with TNF-α.

Protein Extraction and Quantification: Lyse the cells, collect the supernatant, and

determine the protein concentration.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature.

Incubate with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the target protein expression to a loading control (e.g., β-actin).

This protocol outlines the induction and assessment of collagen-induced arthritis in rats to

evaluate the in vivo efficacy of Mizacorat.[1][8]

Materials:

Lewis or Dark Agouti rats

Bovine or porcine type II collagen

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
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Mizacorat and vehicle for oral administration

Calipers for paw measurement

Procedure:

Induction of Arthritis:

Emulsify type II collagen in CFA.

On day 0, immunize rats with the collagen emulsion via intradermal injection at the base

of the tail.

On day 7, administer a booster injection of type II collagen emulsified in IFA.

Treatment:

Begin daily oral administration of Mizacorat or vehicle at the onset of clinical signs of

arthritis (typically around day 10-14).

Assessment:

Monitor body weight and clinical signs of arthritis (paw swelling, erythema, and joint

stiffness) daily or every other day.

Measure paw volume or thickness using calipers.

At the end of the study (e.g., day 21-28), collect blood for biomarker analysis (e.g., anti-

collagen antibodies, inflammatory cytokines) and paws for histological evaluation of joint

inflammation, cartilage damage, and bone erosion.

Data Analysis:

Compare the arthritis scores, paw measurements, and histological scores between the

Mizacorat-treated and vehicle-treated groups.

Analyze biomarker levels to assess the systemic anti-inflammatory effects.
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Part 2: AZ'9567 - A MAT2A Inhibitor
Introduction
AZ'9567 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1]

[10] This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), the primary

methyl group donor in cells.[11] In cancers with a homozygous deletion of the

methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with

MAT2A. Inhibition of MAT2A in these MTAP-deleted cancer cells leads to a significant reduction

in SAM levels, inhibition of PRMT5-dependent mRNA splicing, DNA damage, and ultimately,

cell death.[12]

Data Presentation
Table 4: In Vitro Activity of AZ'9567 (MAT2A Inhibitor)

Parameter Value Cell Line Assay Source

pIC50

(Antiproliferative)
8.9

HCT116 MTAP

KO
Cell Viability [1]

Table 5: Preclinical Pharmacokinetics and Efficacy of AZ'9567 (MAT2A Inhibitor)

Parameter Value Model Source

In Vivo Efficacy

Demonstrated

selective

antiproliferative effect

MTAP KO cell

xenograft model
[2][13]

Pharmacokinetics
Excellent preclinical

properties
In vivo studies [2][13]

Signaling Pathway
AZ'9567 inhibits MAT2A, which catalyzes the conversion of methionine and ATP to S-

adenosylmethionine (SAM). In MTAP-deleted cancer cells, the resulting depletion of SAM leads

to reduced activity of PRMT5, a key enzyme involved in mRNA splicing and protein
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methylation. This disruption of essential cellular processes ultimately results in cancer cell

death.
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AZ'9567's Mechanism in MTAP-deleted Cancers

Experimental Protocols
This biochemical assay measures the direct inhibitory effect of AZ'9567 on MAT2A enzyme

activity.
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Materials:

Purified recombinant MAT2A enzyme

L-Methionine and ATP

Assay buffer

AZ'9567

A detection system to measure a reaction product (e.g., a colorimetric assay for inorganic

phosphate, a byproduct of the reaction)

384-well plates

Procedure:

Reaction Setup: In a 384-well plate, add the assay buffer, L-methionine, and ATP.

Inhibitor Addition: Add serial dilutions of AZ'9567 or a vehicle control.

Enzyme Addition: Initiate the reaction by adding the purified MAT2A enzyme.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g.,

absorbance at 630 nm for a colorimetric assay) using a plate reader.

Data Analysis:

Calculate the percent inhibition for each concentration of AZ'9567 compared to the vehicle

control.

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to

determine the IC50 value.

This protocol assesses the antiproliferative effect of AZ'9567 on cancer cell lines with and

without MTAP deletion.[14]
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Materials:

Isogenic pair of cancer cell lines (e.g., HCT116 MTAP+/+ and HCT116 MTAP-/-)

Cell culture medium and supplements

AZ'9567

Cell viability reagent (e.g., MTT, CellTiter-Glo)

96-well cell culture plates

Procedure:

Cell Seeding: Seed both MTAP+/+ and MTAP-/- cells into 96-well plates at an appropriate

density and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of AZ'9567. Include a vehicle

control.

Incubation: Incubate the plates for an extended period (e.g., 6 days) to observe the

antiproliferative effects.

Viability Measurement: Add the cell viability reagent and measure the signal (absorbance

or luminescence) according to the manufacturer's protocol.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control for each cell line.

Determine the IC50 or pIC50 values for both cell lines to assess the selective effect of

AZ'9567 on MTAP-deleted cells.

This protocol is to confirm the mechanism of action of AZ'9567 by assessing the methylation

status of PRMT5 substrates.[15]

Materials:
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HCT116 MTAP-/- cells

AZ'9567

Cell lysis buffer with protease and phosphatase inhibitors

Protein quantification assay

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer system

Blocking buffer

Primary antibodies (e.g., anti-symmetric dimethylarginine (SDMA), anti-PRMT5, anti-β-

actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment: Treat HCT116 MTAP-/- cells with increasing concentrations of AZ'9567 for

a specified time (e.g., 48-72 hours).

Protein Extraction and Quantification: Lyse the cells and determine the protein

concentration.

SDS-PAGE and Transfer: Separate equal amounts of protein and transfer to a PVDF

membrane.

Immunoblotting:

Block the membrane and incubate with the anti-SDMA primary antibody to detect

changes in global symmetric dimethylation.

Strip and re-probe the membrane with anti-PRMT5 and a loading control.
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Detection: Visualize and quantify the protein bands.

Data Analysis:

Normalize the SDMA signal to the loading control to determine the effect of AZ'9567 on

PRMT5 activity.

This protocol describes a subcutaneous xenograft model using MTAP-deleted cancer cells to

evaluate the in vivo anti-tumor efficacy of AZ'9567.[16][17]

Materials:

Immunodeficient mice (e.g., nude or NOD-SCID)

HCT116 MTAP-/- cells

Matrigel (optional)

AZ'9567 and vehicle for administration (e.g., oral gavage)

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of HCT116 MTAP-/- cells (often

mixed with Matrigel) into the flank of the mice.

Tumor Growth and Treatment:

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer AZ'9567 or vehicle daily according to the desired dosing schedule.

Monitoring:

Measure tumor volume with calipers 2-3 times per week.
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Monitor the body weight and overall health of the mice.

Endpoint:

At the end of the study (based on tumor size limits or a predetermined time point),

euthanize the mice.

Excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic

marker analysis by western blot or immunohistochemistry).

Data Analysis:

Calculate the tumor growth inhibition (TGI) for the AZ'9567-treated group compared to the

vehicle control group.

Analyze changes in body weight to assess toxicity.

Evaluate pharmacodynamic markers in the tumor tissue to confirm target engagement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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